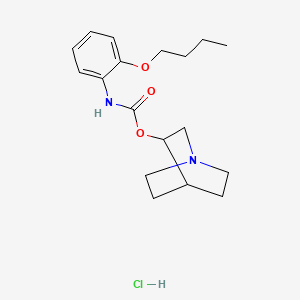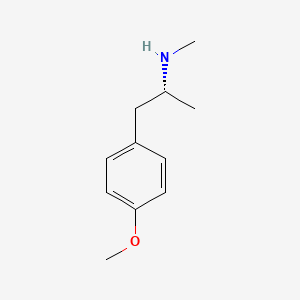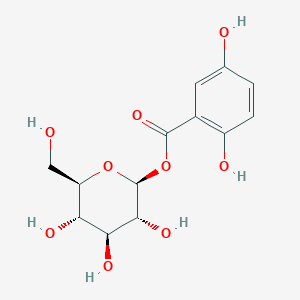
Gentisoyl glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentisoyl glucoside is a naturally occurring compound identified as a mono-glucose ester of gentisic acid (2,5-dihydroxybenzoic acid) . It is found in various plant species and has been studied for its potential biological activities and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gentisoyl glucoside can be synthesized through enzymatic synthesis methods, which involve the use of specific enzymes to catalyze the formation of the glycosidic bond . This method is preferred due to its high specificity and yield. The enzymatic synthesis typically involves the use of glycosyltransferases, which transfer a glucose moiety to gentisic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous process technology using whole cell-derived solid catalysts . This method involves the encapsulation of enzymes in polyacrylamide, allowing for continuous production with high efficiency and stability.
Analyse Des Réactions Chimiques
Types of Reactions
Gentisoyl glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the gentisic acid moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the glucose moiety can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and specificity.
Major Products
The major products formed from these reactions include oxidized derivatives of this compound, reduced forms of the glucose moiety, and various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of gentisoyl glucoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes, such as peroxidases, which play a role in oxidative stress responses . The glucose moiety enhances its solubility and bioavailability, allowing it to effectively reach its targets.
Comparaison Avec Des Composés Similaires
Gentisoyl glucoside can be compared with other similar compounds, such as:
Arbutin: Another glycoside with similar antioxidant properties.
Salicin: A glycoside with anti-inflammatory properties.
Limonin glucoside: Found in citrus plants and has similar biological activities.
Propriétés
Numéro CAS |
23445-11-6 |
|---|---|
Formule moléculaire |
C13H16O9 |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C13H16O9/c14-4-8-9(17)10(18)11(19)13(21-8)22-12(20)6-3-5(15)1-2-7(6)16/h1-3,8-11,13-19H,4H2/t8-,9-,10+,11-,13+/m1/s1 |
Clé InChI |
ZDYMSMNATFVIJZ-HMUNZLOLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


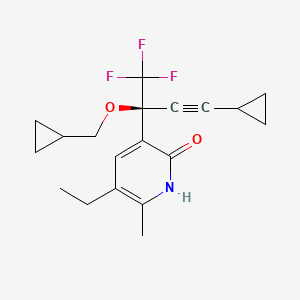
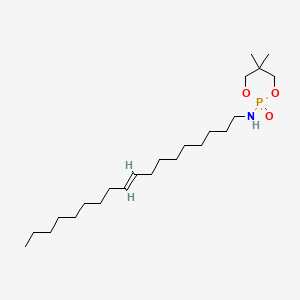


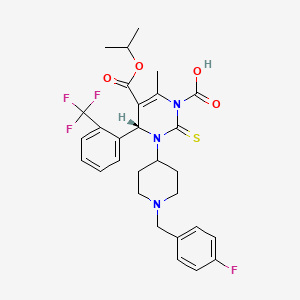
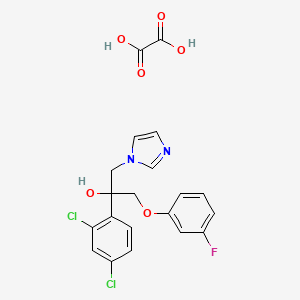
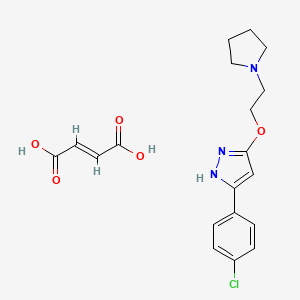

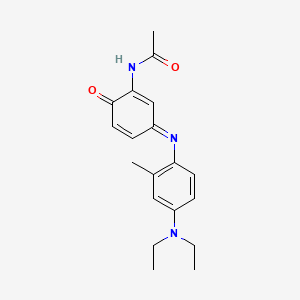
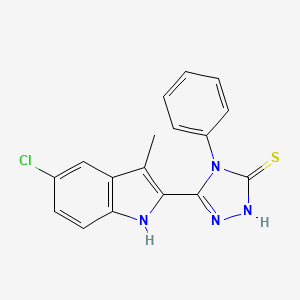
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
